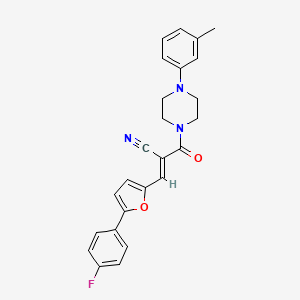

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(m-tolyl)piperazine-1-carbonyl)acrylonitrile

Description

This compound features a hybrid structure combining three key moieties:

- 5-(4-Fluorophenyl)furan-2-yl substituent: The fluorinated furan ring contributes aromaticity and lipophilicity, while the fluorine atom may influence metabolic stability and binding affinity .

Synthetic routes typically involve condensation reactions between activated acrylonitrile derivatives and pre-functionalized furan/piperazine precursors, followed by crystallization from polar aprotic solvents like DMF or ethanol .

Properties

Molecular Formula |

C25H22FN3O2 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(3-methylphenyl)piperazine-1-carbonyl]prop-2-enenitrile |

InChI |

InChI=1S/C25H22FN3O2/c1-18-3-2-4-22(15-18)28-11-13-29(14-12-28)25(30)20(17-27)16-23-9-10-24(31-23)19-5-7-21(26)8-6-19/h2-10,15-16H,11-14H2,1H3/b20-16+ |

InChI Key |

QPPFUDDKCZPZJT-CAPFRKAQSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules with variations in the acrylonitrile backbone, heterocyclic systems, and piperazine substituents (Table 1).

Table 1: Structural Comparison of Key Analogues

Key Findings from Comparative Studies

Impact of Piperazine Substituents: The m-tolyl group in the target compound enhances lipophilicity (predicted logP = 3.8) compared to the trifluoromethylphenyl analogue (logP = 4.2), which may improve membrane permeability but reduce aqueous solubility .

Role of Heterocyclic Systems :

- Furan vs. Thiophene : The oxygen atom in furan increases polarity compared to sulfur in thiophene, affecting electronic distribution and π-π stacking interactions .

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability relative to chlorine, as seen in isostructural compounds (), which showed longer plasma half-lives for fluorinated derivatives .

Backbone Modifications :

- Replacing acrylonitrile with acrylate esters () reduces electrophilicity, diminishing reactivity in nucleophilic environments but improving stability under physiological conditions .

Crystallographic and Conformational Insights :

- X-ray studies () confirm that the piperazine ring adopts a chair conformation in all analogues, while the acrylonitrile group maintains an (E)-configuration to minimize steric clash .

- Intramolecular hydrogen bonds (e.g., C–H···O/F) stabilize planar conformations in fluorophenyl-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.